molecular formula C12H14O2 B1613330 Ethyl 4-cyclopropylbenzoate CAS No. 35391-85-6

Ethyl 4-cyclopropylbenzoate

Cat. No.: B1613330
CAS No.: 35391-85-6
M. Wt: 190.24 g/mol
InChI Key: DWMHLKSASWMUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyclopropylbenzoate is an organic compound with the molecular formula C12H14O2. It is an ester derived from 4-cyclopropylbenzoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyclopropylbenzoate can be synthesized through the esterification of 4-cyclopropylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents is carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopropylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 4-cyclopropylbenzoic acid and ethanol under acidic or basic conditions.

    Reduction: Reduction of the ester with lithium aluminum hydride can produce 4-cyclopropylbenzyl alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters.

    Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 4-cyclopropylbenzoic acid and ethanol.

    Reduction: 4-cyclopropylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyclopropylbenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 4-cyclopropylbenzoate involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed to release 4-cyclopropylbenzoic acid, which may interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-cyclopropylbenzoate can be compared with other esters of benzoic acid, such as ethyl benzoate and methyl benzoate. While all these compounds share similar ester functional groups, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.

List of Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Propyl benzoate
  • Butyl benzoate

These similar compounds differ in their alkyl groups attached to the ester functional group, which influences their reactivity and applications.

Properties

IUPAC Name

ethyl 4-cyclopropylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)11-7-5-10(6-8-11)9-3-4-9/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMHLKSASWMUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635044
Record name Ethyl 4-cyclopropylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35391-85-6
Record name Ethyl 4-cyclopropylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Indium trichloride (2.2 g, 10 mmol) and THF (50 mL) were combined under nitrogen and cooled to −70° C. Cyclopropylmagnesium bromide solution (33 mL, 30 mmol, 0.92M) was added dropwise while maintaining the reaction temperature ≦−60° C. After the addition was complete the reaction was stirred 0.5 h with cooling then 0.5 h with the cooling bath removed. The resulting solution was added via cannula to a refluxing solution of ethyl-4-iodobenzoate (5.5 g, 20 mmol), trans-dichlorobis(triphenylphosphine)palladium(II) (421 mg, 0.60 mmol) and THF (100 mL) under nitrogen. After 24 h, the contents of the reaction flask were cooled and the solvent was removed in vactio. Water (100 mL) and 5% KHSO4 were added and the mixture was extracted with CH2Cl2 (3×100 mL). The combined organic extracts were washed with brine, dried with Na2SO4 and filtered. The filtrate was removed in vacuo and the remaining residue was purified by flash column chromatography (hexane:EtOAc 95:5) to give the 4-cyclopropyl-benzoic acid ethyl ester as an orange oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Cyclopropylmagnesium bromide
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
421 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-cyclopropylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-cyclopropylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-cyclopropylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-cyclopropylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-cyclopropylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-cyclopropylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.